
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate
Overview
Description
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate is a brominated pyridine derivative with a carbamate-protected amine group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its structure combines a 5-bromopyridin-2-yl moiety linked via an ethyl chain to a tert-butyl carbamate group, which acts as a protective group for amines during multi-step syntheses. The bromine atom at the 5-position of the pyridine ring enhances electrophilicity, facilitating cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 5-bromopyridine is first activated by the base, followed by the addition of tert-butyl carbamate. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.
Hydrolysis Products: The primary amine and tert-butanol are the major products of hydrolysis.
Scientific Research Applications
Organic Synthesis
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromopyridine moiety enhances its reactivity, making it suitable for various substitution reactions.
Research indicates that this compound may exhibit several biological activities, including:
- Enzyme Inhibition: Compounds similar to this compound have been shown to inhibit butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition may enhance cholinergic signaling by preventing acetylcholine breakdown.
- Anticancer Properties: Preliminary studies suggest potential anticancer activity against various cancer cell lines, including MCF7 breast cancer cells. The mechanism involves apoptosis induction and tumor growth suppression in vivo models.
- Antimicrobial Activity: Emerging evidence suggests that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, attributed to their structural features that facilitate membrane penetration.
Pharmaceutical Development
The compound has been explored as a potential drug candidate or intermediate in synthesizing active pharmaceutical ingredients (APIs). Its ability to interact with specific biological targets makes it a candidate for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in the binding site, while the carbamate group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Positional Isomers and Substituent Effects
- tert-Butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1) Bromine is located at the 6-position of the pyridine ring (vs. 5-position in the target compound), altering electronic distribution and steric accessibility. This positional isomerism impacts reactivity in cross-coupling reactions due to differences in resonance stabilization of intermediates .
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (CAS 1188477-11-3)
Functional Group Modifications
- This enhances aqueous solubility but may complicate synthetic steps requiring inert conditions . Molecular Weight: 317.18 g/mol (vs. ~285–300 g/mol for non-hydroxylated analogs) .
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1289007-64-2)
Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature(s) |
---|---|---|---|
Target Compound | C12H17BrN2O2 | ~301.19 | Ethyl linker, 5-bromopyridin-2-yl |
tert-Butyl (6-bromopyridin-3-yl)carbamate | C10H13BrN2O2 | 285.13 | Direct carbamate-pyridine linkage |
(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate | C12H17BrN2O3 | 317.18 | Hydroxyl group on ethyl chain |
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | 287.16 | Methylene linker, shorter chain |
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate | C14H20BrN3O2 | 342.24 | Pyrrolidine ring, increased nitrogen content |
Data compiled from
Biological Activity
Introduction
tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, also known as (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention due to its biological activity against various targets, particularly in cancer research and drug development.
Chemical Properties
- CAS Number : 915720-71-7
- Molecular Weight : 301.18 g/mol
- Molecular Structure : The compound features a brominated pyridine ring, which is crucial for its biological interactions.
Biological Activity
The biological activity of this compound can be summarized through its interactions with various biological systems:
-
Inhibition of Protein Targets :
- This compound has been studied for its inhibitory effects on mutant forms of protein tyrosine kinases, which are often implicated in cancer progression. Specifically, it has shown effectiveness against the platelet-derived growth factor receptor alpha (PDGFRA) .
- The compound's structure allows it to interact with the active sites of these kinases, leading to reduced cell proliferation in tumor models.
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has been reported to exhibit cytotoxic effects on glioblastoma and other solid tumors .
- The mechanism of action appears to involve the modulation of signaling pathways critical for cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.
-
Pharmacokinetics and Toxicology :
- Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics, with moderate lipophilicity as measured by its logD at pH 7.4 .
- Toxicological assessments have identified some safety concerns related to its use, particularly at higher concentrations, necessitating further investigation into its therapeutic window.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study 1: Glioblastoma Treatment
- Case Study 2: Inhibition of PDGFRA Mutants
Summary of Findings
Property | Value |
---|---|
CAS Number | 915720-71-7 |
Molecular Weight | 301.18 g/mol |
Biological Targets | PDGFRA, protein tyrosine kinases |
IC50 (Glioblastoma) | ~15 µM |
IC50 (PDGFRA D842V mutant) | Low nanomolar range |
Pharmacokinetic Properties | Moderate lipophilicity |
Q & A
Q. Basic: What are the common synthetic routes for preparing tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:
Nucleophilic Substitution : Reacting 5-bromo-2-pyridyl ethylamine with tert-butyl carbamate derivatives under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF) .
Protection/Deprotection Strategies : The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality during subsequent reactions, followed by deprotection under acidic conditions (e.g., TFA) if required .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>97%, as per HPLC analysis) .
Q. Basic: How is this compound characterized for structural confirmation and purity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), bromopyridine ring protons (δ 7.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm in C) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 317.18) validate the molecular formula (C₁₂H₁₇BrN₂O₃) .
- HPLC : Purity assessment (>97%) using reversed-phase columns (C18, acetonitrile/water mobile phase) .
Q. Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Solvent Polarity : The compound’s hydrophobic tert-butyl group limits aqueous solubility but enhances solubility in DMSO or dichloromethane .
- Experimental Conditions : Temperature and pH (e.g., acidic deprotection) can alter solubility. Systematic testing under controlled conditions (e.g., shake-flask method) is recommended .
- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., PubChem, EPA DSSTox) over commercial catalogs to minimize bias .
Q. Advanced: What strategies optimize reaction yields in cross-coupling reactions involving the 5-bromopyridine moiety?
Methodological Answer:
The bromine atom at the pyridine 5-position is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for aryl boronic acid couplings .
- Base Compatibility : Use Cs₂CO₃ for deprotonation without degrading the Boc group .
- Temperature Control : Reactions typically proceed at 80–100°C in toluene/THF to balance reactivity and Boc group stability .
Q. Advanced: How should researchers address instability of the Boc group during prolonged storage?
Methodological Answer:
Instability (e.g., hydrolysis) is mitigated by:
- Storage Conditions : Anhydrous environments (desiccated, under argon) at 2–8°C prevent moisture-induced degradation .
- Stability Monitoring : Regular HPLC or TLC checks for free amine formation (indicative of Boc cleavage) .
- Alternative Protecting Groups : For long-term studies, consider more stable groups (e.g., Fmoc) if synthetic routes allow .
Q. Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
- Waste Disposal : Incinerate via licensed facilities compliant with EPA/OSHA regulations .
Q. Advanced: How can computational modeling predict bioactivity or metabolic pathways of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro assays .
- ADMET Prediction : Tools like SwissADME estimate permeability (LogP ~2.5) and cytochrome P450 interactions, guiding toxicity studies .
- Metabolite Identification : LC-MS/MS with isotopic labeling tracks metabolic products in hepatic microsome assays .
Q. Advanced: What analytical methods distinguish this compound from structural analogs?
Methodological Answer:
- X-ray Crystallography : Resolves subtle differences (e.g., substituent positions in pyridine/pyrazole analogs) .
- Tandem MS/MS : Fragmentation patterns (e.g., loss of tert-butyl group [M-56]⁺) differentiate it from methyl or ethyl carbamate derivatives .
- Vibrational Spectroscopy : FT-IR peaks for C=O (1700 cm⁻¹) and C-Br (650 cm⁻¹) confirm functional groups absent in non-brominated analogs .
Q. Basic: What solvents are compatible with this compound for reaction workflows?
Methodological Answer:
- Polar Aprotic Solvents : DMF, DMSO, or acetonitrile for SNAr or coupling reactions .
- Chlorinated Solvents : Dichloromethane or chloroform for Boc deprotection (with TFA) .
- Avoid Protic Solvents : Methanol/water may hydrolyze the carbamate unless reactions are ice-cold and brief .
Q. Advanced: How to design stability-indicating assays for formulations containing this compound?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- HPLC-DAD/ELSD : Quantify intact compound vs. degradants (e.g., free amine or bromopyridine byproducts) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions .
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNIARBGGDHDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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